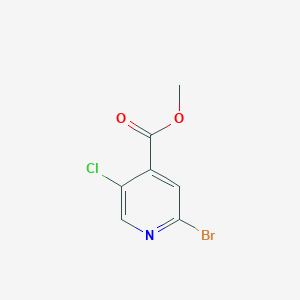

Methyl 2-bromo-5-chloroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-5-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWWIJRKBREIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-bromo-5-chloroisonicotinate synthesis and discovery

An In-depth Technical Guide to the Synthesis and Strategic Application of Methyl 2-bromo-5-chloroisonicotinate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We delve into the strategic importance of its unique dihalogenated structure, offering insights into its discovery context not as a singular event, but as an evolution of need in synthetic chemistry. A detailed, field-proven synthetic route is presented, moving from readily available precursors to the final product. Each step is accompanied by a thorough explanation of the underlying chemical principles, ensuring a deep understanding of the causality behind the experimental design. This guide is structured to serve as both a strategic manual and a practical laboratory resource, complete with detailed protocols, data summaries, and workflow visualizations to empower the synthesis and application of this versatile intermediate.

Introduction: The Emergence of a Strategic Synthetic Intermediate

In the landscape of modern medicinal and agrochemical research, the demand for structurally complex and functionally diverse molecules is incessant. Heterocyclic scaffolds, particularly substituted pyridines, form the core of countless therapeutic agents and crop protection chemicals.[1] Within this class, this compound (also known as methyl 2-bromo-5-chloropyridine-4-carboxylate) has emerged as a highly valued intermediate.[2]

Its significance lies not in a singular "discovery" but in its rational design as a versatile synthetic platform. The strategic placement of two different halogen atoms—bromine at the 2-position and chlorine at the 5-position—on the isonicotinate framework provides chemists with orthogonal synthetic handles. This differential reactivity allows for sequential, site-selective modifications through a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This capability is paramount in the construction of molecular libraries for high-throughput screening and in the late-stage functionalization of lead compounds to fine-tune their pharmacological profiles.

Furthermore, the incorporation of halogens is a well-established strategy in drug design to enhance crucial properties like metabolic stability, membrane permeability, and binding affinity through specific halogen bonding interactions.[3][4] This guide provides the necessary technical foundation to synthesize and intelligently utilize this powerful building block.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-bromo-5-chloropyridine-4-carboxylate | PubChem |

| CAS Number | Not assigned; often confused with isomer 886365-28-2 | |

| Molecular Formula | C₇H₅BrClNO₂ | [2] |

| Molecular Weight | 250.48 g/mol | |

| Appearance | Typically an off-white to pale yellow crystalline powder | [5] |

| Purity | Commercially available with ≥95-98% purity | [5][6] |

| InChIKey | ULWWIJRKBREIRR-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1Cl)Br | [2] |

Strategic Importance in Drug Discovery and Development

The utility of this compound extends far beyond that of a simple linker. Its architecture is intentionally designed to exploit the nuances of modern synthetic chemistry.

Differential Reactivity: The carbon-bromine bond at the C2 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at C5. This predictable difference in reactivity is the cornerstone of its strategic value. A synthetic chemist can selectively react at the C2-Br position while leaving the C5-Cl position intact for a subsequent, different transformation. This allows for the controlled, stepwise construction of highly complex molecular architectures from a single, versatile starting material.

Scaffold for Bioactive Molecules: The pyridine core is a privileged structure in medicinal chemistry, present in numerous approved drugs. By providing a pre-functionalized and readily diversifiable pyridine scaffold, this intermediate accelerates the synthesis of novel analogues of known drugs or entirely new classes of compounds targeting a wide range of biological targets.[7] Its applications span the development of novel therapeutics and the creation of next-generation pesticides and herbicides.[1][7]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process where regiochemical control is paramount. There is no single "discovery" of a route; rather, its preparation relies on the logical application of well-established name reactions adapted for this specific substitution pattern. A robust and logical synthetic pathway is detailed below.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The primary disconnections are the ester and the C4-carboxyl group, followed by the C2-bromine, leading back to a simple, commercially available chloropyridine derivative.

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Workflow

The forward synthesis translates the retrosynthetic plan into a practical laboratory workflow. This multi-step sequence is designed for efficiency and control at each stage.

Caption: Forward synthesis workflow from precursor to final product.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps and expected outcomes.

Protocol 1: Synthesis of 2-Bromo-5-chloropyridine via Sandmeyer Reaction

-

Principle: This reaction converts an aromatic amine into a diazonium salt, which is then displaced by a bromide nucleophile, catalyzed by copper(I) bromide. The low temperature is critical to maintain the stability of the diazonium intermediate.[8]

-

Reagents & Equipment:

-

2-Amino-5-chloropyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice bath, magnetic stirrer, dropping funnel, three-neck round-bottom flask

-

-

Procedure:

-

To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in 48% HBr (4.0 eq) cooled to 0°C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5°C.

-

Stir the resulting slurry for 30 minutes at 0°C.

-

In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0°C.

-

Slowly add the cold diazonium salt slurry to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Work-up & Purification:

-

Pour the reaction mixture onto crushed ice and basify to pH 8-9 with aqueous ammonia or NaOH solution.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 2-bromo-5-chloropyridine as a white to beige solid.[8]

-

Protocol 2: Synthesis of 2-Bromo-5-chloroisonicotinic Acid

-

Principle: Directed ortho-metalation uses a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to deprotonate the C3 position, which is activated by the adjacent nitrogen and C2-bromo group. The resulting lithiated species is a potent nucleophile that reacts readily with carbon dioxide (in the form of dry ice) to form a carboxylate upon workup.

-

Reagents & Equipment:

-

2-Bromo-5-chloropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Dry ice (solid CO₂)

-

Anhydrous tetrahydrofuran (THF)

-

Low-temperature thermometer, syringe, inert atmosphere (N₂ or Ar) setup

-

-

Procedure:

-

Prepare LDA in situ: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C (dry ice/acetone bath), add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0°C, then re-cool to -78°C.

-

Add a solution of 2-bromo-5-chloropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour.

-

Quench the reaction by carefully adding crushed dry ice in portions.

-

Allow the mixture to slowly warm to room temperature.

-

-

Work-up & Purification:

-

Add water to the reaction mixture and separate the aqueous layer.

-

Wash the aqueous layer with ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-bromo-5-chloroisonicotinic acid.

-

Protocol 3: Synthesis of this compound

-

Principle: This is a classic Fischer-Speier esterification. A catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reagents & Equipment:

-

2-Bromo-5-chloroisonicotinic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Reflux condenser, heating mantle

-

-

Procedure:

-

Suspend 2-bromo-5-chloroisonicotinic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product as a solid.

-

Data Summary and Characterization

The following table summarizes the expected outcomes for the proposed synthesis. Purity would be assessed by HPLC or GC-MS, and structural confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Step | Product | Expected Yield | Purity Goal | Key Characterization Notes |

| 1 | 2-Bromo-5-chloropyridine | 75-90% | >98% | ¹H NMR will show three distinct aromatic protons. |

| 2 | 2-Bromo-5-chloroisonicotinic Acid | 60-75% | >97% | Broad singlet for the carboxylic acid proton in ¹H NMR. |

| 3 | This compound | 85-95% | >98% | Appearance of a methyl singlet around 3.9 ppm in ¹H NMR. |

Conclusion

This compound stands as a testament to the power of rational molecular design in modern chemistry. Its value is derived from the strategic placement of functional groups that allow for selective and sequential chemical transformations. This guide has provided a comprehensive framework for its synthesis, grounded in established chemical principles and presented with the practical detail required for laboratory application. By understanding the causality behind the synthetic choices and the strategic potential of its structure, researchers in drug discovery and agrochemical development are well-equipped to leverage this intermediate to its fullest potential, accelerating the path to novel and impactful molecular innovations.

References

-

Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. (n.d.). Geshem. Retrieved December 31, 2025, from [Link]

-

Methyl 5-bromo-2-chloroisonicotinate: High-Purity Intermediate for Organic Synthesis and Pharmaceutical Research. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 31, 2025, from [Link]

-

Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Request PDF. (2025, August 10). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Synthesis of some N‐substituted isonicotinamides | Request PDF. (2025, August 9). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. (n.d.). Semantic Scholar. Retrieved December 31, 2025, from [Link]

-

Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. (n.d.). Geshem. Retrieved December 31, 2025, from [Link]

-

Methyl 5-Bromo-2-chloroisonicotinate. (n.d.). Amerigo Scientific. Retrieved December 31, 2025, from [Link]

-

Methyl 5-bromo-2-chloroisonicotinate. (n.d.). Lead Sciences. Retrieved December 31, 2025, from [Link]

- Reduction of isonicotinic acid esters. (n.d.). Google Patents.

-

Synthesis of Substituted Isatins. (2013, February 1). PubMed. Retrieved December 31, 2025, from [Link]

-

Methyl 5-bromo-2-chloroisonicotinate (C7H5BrClNO2). (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

-

This compound (C7H5BrClNO2). (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

- A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. (n.d.). Google Patents.

-

Methyl 5-bromo-2-chloroisonicotinate. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA - Chemistry and Biochemistry. Retrieved December 31, 2025, from [Link]

-

Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]

- Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (n.d.). Google Patents.

-

Halogenation of drugs enhances membrane binding and permeation. (2004, May 3). PubMed. Retrieved December 31, 2025, from [Link]

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.

-

STUDIES IN THE HALOGENATION OF ALIPHATIC COMPOUNDS. (n.d.). DTIC. Retrieved December 31, 2025, from [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022, July 6). ChemRxiv. Retrieved December 31, 2025, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenation of drugs enhances membrane binding and permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 5-Bromo-2-chloroisonicotinate - Amerigo Scientific [amerigoscientific.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

Physicochemical properties of Methyl 2-bromo-5-chloroisonicotinate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-5-chloroisonicotinate

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile synthetic building block in medicinal and agricultural chemistry. Its structural arrangement, featuring a pyridine core substituted with bromine, chlorine, and a methyl ester, offers multiple reactive sites for advanced chemical modifications. Such compounds are highly valued in drug discovery and agrochemical development for their ability to participate in a variety of coupling reactions and for the influence of halogen atoms on the pharmacokinetic and pharmacodynamic properties of target molecules.[1][2]

This guide provides a comprehensive overview of the physicochemical properties of this compound. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature.[3] Therefore, to provide a thorough and practical resource for researchers, this document will present the available data for this compound and supplement it with a comparative analysis of its well-characterized isomer, Methyl 5-bromo-2-chloroisonicotinate (CAS No. 886365-28-2). This approach allows us to infer and discuss the expected behavior and properties of the title compound with a high degree of scientific confidence.

Core Physicochemical Profile: this compound

This section details the known and predicted properties of the title compound.

Chemical Structure and Identifiers

The molecular structure consists of a pyridine ring with a methyl carboxylate group at the 4-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 2-bromo-5-chloropyridine-4-carboxylate[3] |

| Molecular Formula | C₇H₅BrClNO₂[3] |

| SMILES | COC(=O)C1=CC(=NC=C1Cl)Br[3] |

| InChI | InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3[3] |

| InChIKey | ULWWIJRKBREIRR-UHFFFAOYSA-N[3] |

Molecular and Physicochemical Properties

The following table summarizes key computed properties.

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.48 g/mol | [4] |

| Monoisotopic Mass | 248.91922 Da | [3] |

| XlogP (predicted) | 2.4 | [3] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 |[5] |

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for identifying and confirming the structure of synthetic intermediates. The table below presents the predicted collision cross-section (CCS) values for various adducts of this compound, which are invaluable for analytical method development.

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 249.92650 | 136.3 |

| [M+Na]⁺ | 271.90844 | 150.5 |

| [M-H]⁻ | 247.91194 | 142.1 |

| [M+NH₄]⁺ | 266.95304 | 157.4 |

| [M+K]⁺ | 287.88238 | 138.8 |

Data sourced from PubChemLite.[3]

A Comparative Case Study: The Isomer Methyl 5-bromo-2-chloroisonicotinate

Given the limited experimental data for the 2-bromo-5-chloro isomer, we now turn to its extensively documented regioisomer, Methyl 5-bromo-2-chloroisonicotinate (CAS 886365-28-2), to provide context and practical insights into handling and reactivity.

Table 4: Experimental Properties of Methyl 5-bromo-2-chloroisonicotinate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 886365-28-2 | [4] |

| Appearance | Off-white crystalline powder | |

| Purity | ≥95-98% | [5][6] |

| Boiling Point | ~286.5 °C at 760 mmHg | [7] |

| Density | ~1.7 g/cm³ | |

| Flash Point | ~127.1 °C |

| Storage Conditions | 2-8°C, under inert atmosphere |[7][8] |

Spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, for this isomer are commercially available from various chemical suppliers, confirming its structure and purity.[9]

Synthesis and Expected Reactivity

Plausible Synthetic Pathway

While a specific, validated synthesis for this compound is not readily found in the literature, a plausible route can be designed based on standard organic chemistry principles for pyridine functionalization. A likely approach would involve the halogenation and subsequent esterification of a suitable pyridine precursor. The synthesis of its isomer often involves such steps.

Caption: Proposed Synthetic Workflow

Causality Behind Experimental Choices:

-

Precursor Selection: Starting with a pyridine derivative already containing the chloro and carboxylic acid groups simplifies the synthesis by reducing the number of steps and potential regioselectivity issues.

-

Bromination: The 2-position of the pyridine ring is susceptible to electrophilic or radical bromination, especially when the ring is activated. The choice of brominating agent (e.g., N-Bromosuccinimide or elemental bromine) would be critical to optimize yield and selectivity.

-

Esterification: A standard Fischer-Speier esterification using methanol in the presence of a strong acid catalyst is a reliable and cost-effective method to convert the carboxylic acid to the desired methyl ester.

This proposed pathway is a self-validating system; progress can be monitored at each step using standard analytical techniques like TLC, NMR, and Mass Spectrometry to confirm the formation of the intermediate and the final product.

Reactivity and Application in Synthesis

The true value of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, making it a powerful building block.

-

Cross-Coupling Reactions: The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[10] This allows for the selective introduction of a substituent at the 2-position while leaving the chlorine at the 5-position intact for a subsequent transformation.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the halogenated positions towards nucleophilic attack. The 2-position is particularly activated, making it a prime site for substitution by nucleophiles such as amines, alkoxides, or thiolates.

These distinct reactivity profiles are fundamental to constructing the complex molecular architectures required for modern pharmaceuticals and agrochemicals.

Caption: Key Reaction Pathways for Synthetic Derivatization

Safety and Handling

While specific GHS and SDS data for this compound are not available, the data for its isomer, Methyl 5-bromo-2-chloroisonicotinate, provide a strong basis for establishing safe handling procedures.

GHS Hazard Classification (for isomer CAS 886365-28-2):

-

Pictogram: Warning[4]

-

Hazard Statements:

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[8][11]

Due to the structural similarity, it is prudent to assume that this compound possesses a comparable hazard profile and should be handled with the same level of care.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic chemistry. While direct experimental data is sparse, a robust understanding of its physicochemical properties and reactivity can be constructed through computational predictions and comparative analysis with its well-studied isomer. Its key feature—the differentiated reactivity of the C-Br and C-Cl bonds—makes it an ideal substrate for sequential, controlled modifications, enabling the efficient synthesis of complex molecules for drug discovery and agrochemical research. Researchers are advised to use the data from the isomer Methyl 5-bromo-2-chloroisonicotinate as a reliable guide for handling, storage, and reaction development, while confirming the identity and purity of their material through standard analytical methods.

References

- Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotin

- Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. PubChem.

- Exploring the Applications of Methyl 5-bromo-2-chloroisonicotin

- Methyl 5-bromo-2-chloronicotin

- Methyl 5-bromo-2-chloroisonicotin

- Methyl 5-bromo-2-chloroisonicotin

- Methyl 5-bromo-2-chloroisonicotin

- Methyl 2-bromo-5-chloroisonicotin

- Methyl 5-bromo-2-chloroisonicotin

- Methyl 5-Bromo-2-chloroisonicotin

- 886365-28-2 | Methyl 5-bromo-2-chloroisonicotin

- 886365-28-2|Methyl 5-bromo-2-chloroisonicotin

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 5-Bromo-2-chloroisonicotinate - Amerigo Scientific [amerigoscientific.com]

- 7. Methyl 5-bromo-2-chloroisonicotinate [myskinrecipes.com]

- 8. Methyl 5-bromo-2-chloroisonicotinate - Lead Sciences [lead-sciences.com]

- 9. Methyl 5-bromo-2-chloroisonicotinate(886365-28-2) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 886365-28-2|Methyl 5-bromo-2-chloroisonicotinate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Data of CAS number 1214336-33-0 (Methyl 2-bromo-5-chloroisonicotinate)

A comprehensive analysis of the spectroscopic properties of Methyl 2-bromo-5-chloroisonicotinate, providing foundational data for researchers, scientists, and drug development professionals.

Introduction

This compound, assigned CAS number 1214336-33-0, is a halogenated pyridine derivative. Its structural features, including the presence of bromine and chlorine atoms on the pyridine ring and a methyl ester group, make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques provide the most detailed insights into its chemical structure and purity.

This technical guide offers a detailed overview of the expected spectroscopic data for this compound, based on the analysis of its structure and general principles of spectroscopy. While experimental data for this specific compound is not widely available in public literature, this guide provides a robust framework for its identification and characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1214336-33-0

-

Molecular Formula: C₇H₅BrClNO₂

-

Molecular Weight: 250.48 g/mol

The structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Expected Chemical Shifts and Splitting Patterns:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H | ~8.5 - 8.7 | Singlet | 1H |

| Pyridine-H | ~8.0 - 8.2 | Singlet | 1H |

| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H |

Rationale for Assignments:

-

The protons on the pyridine ring are in a deshielded environment due to the electronegativity of the nitrogen atom and the halogen substituents, hence their expected downfield chemical shifts. The lack of adjacent protons would result in singlet signals for both.

-

The methyl protons of the ester group are in a more shielded environment and are expected to appear as a singlet upfield.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~160 - 165 |

| Pyridine Carbons | ~120 - 155 |

| -OCH₃ | ~52 - 55 |

Rationale for Assignments:

-

The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field.

-

The carbons of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the halogen substituents.

-

The methyl carbon of the ester group is the most shielded and will appear at the highest field.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Caption: A typical workflow for acquiring and analyzing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1720 - 1740 |

| C-O (Ester) | Stretch | ~1200 - 1300 |

| C=N, C=C (Aromatic) | Stretch | ~1400 - 1600 |

| C-H (Aromatic) | Stretch | ~3000 - 3100 |

| C-H (Aliphatic) | Stretch | ~2850 - 3000 |

| C-Cl | Stretch | ~600 - 800 |

| C-Br | Stretch | ~500 - 600 |

Rationale for Assignments:

-

The strong absorption around 1720-1740 cm⁻¹ is a clear indicator of the carbonyl group in the ester.

-

The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

The C-H stretching vibrations for aromatic and aliphatic protons appear in their respective expected regions.

-

The carbon-halogen stretches are typically found in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

-

The presence of one bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

-

The presence of one chlorine atom will result in two peaks with an intensity ratio of approximately 3:1 separated by 2 m/z units (³⁵Cl and ³⁷Cl).

-

The combination of Br and Cl will lead to a complex isotopic cluster for the molecular ion.

-

-

Key Fragmentation Peaks: Fragmentation of the molecular ion may occur through the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), or the halogen atoms.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the characterization of this compound (CAS 1214336-33-0). By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate. These analytical techniques are indispensable for quality control in a research and development setting, ensuring the reliability of subsequent synthetic transformations and the integrity of final products.

References

An In-Depth Technical Guide to the Mass Spectrum of Methyl 2-bromo-5-chloroisonicotinate

Executive Summary

Methyl 2-bromo-5-chloroisonicotinate is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the distinct reactivity of its substituent groups, which allows for precise molecular construction. Verifying the identity and purity of such intermediates is paramount, and Electron Ionization Mass Spectrometry (EI-MS) stands as a definitive analytical tool for this purpose. This guide provides a comprehensive interpretation of the EI-MS spectrum of this compound, detailing its unique isotopic signature and predictable fragmentation pathways. It is intended for researchers, chemists, and quality control specialists who rely on mass spectrometry for structural elucidation.

The Principle of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that provides extensive structural information through characteristic fragmentation. The process begins when a vaporized analyte is introduced into the ion source of the mass spectrometer and bombarded by a high-energy electron beam, typically standardized at 70 electron volts (eV).[1] This energy is significantly greater than the ionization energy of most organic molecules, leading to the ejection of an electron from the analyte (M) to form a positively charged radical cation, known as the molecular ion (M⁺•).[2]

The excess energy imparted to the molecular ion induces its fragmentation into smaller, charged ions (fragment ions) and neutral radicals or molecules.[1][2] The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), generating a spectrum that represents the relative abundance of each ion. This fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural analysis.

The Molecular Ion (M⁺•): A Unique Isotopic Signature

The most informative feature in the mass spectrum of a halogenated compound is the isotopic pattern of its molecular ion peak. The presence of bromine and chlorine, both of which have significant heavy isotopes, creates a distinctive cluster of peaks that immediately confirms their presence.

-

Chlorine Isotopes: Naturally occurring chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.8% to 24.2%). This results in an M⁺• peak and an (M+2)⁺• peak with a relative intensity of about 3:1 for a molecule containing one chlorine atom.[3]

-

Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which exist in an almost 1:1 ratio (50.7% to 49.3%).[3] A compound with one bromine atom will therefore exhibit an M⁺• peak and an (M+2)⁺• peak of nearly equal intensity.[4][5]

For this compound (C₇H₅BrClNO₂), the combination of one bromine and one chlorine atom produces a highly characteristic M⁺•, (M+2)⁺•, and (M+4)⁺• cluster. The theoretical monoisotopic mass of the molecular ion (containing ⁷⁹Br and ³⁵Cl) is 248.9192 Da.[6] The relative intensities of the isotopic peaks can be predicted as follows:

-

M⁺• (m/z 249): Contains ⁷⁹Br and ³⁵Cl.

-

(M+2)⁺• (m/z 251): Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.

-

(M+4)⁺• (m/z 253): Contains ⁸¹Br and ³⁷Cl.

The statistical combination of these isotopes results in a predicted intensity ratio for the M:(M+2):(M+4) cluster of approximately 3:4:1 .[7] The observation of this pattern is the first and most definitive step in identifying the compound in a mass spectrum.

Principal Fragmentation Pathways

The 70 eV ionization energy leaves the molecular ion in a high-energy state, leading to bond cleavages that form more stable fragment ions. The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting products.

The ester moiety is a common site for initial fragmentation.

-

Loss of a Methoxy Radical (•OCH₃): A primary fragmentation pathway for methyl esters is the cleavage of the O–CH₃ bond, resulting in the loss of a methoxy radical (mass of 31 Da).[8] This forms a highly stable 2-bromo-5-chloropyridine-4-carbonylium ion. This acylium cation is resonance-stabilized, making its corresponding peak at m/z 218 a prominent feature in the spectrum. This fragment retains both halogen atoms and will exhibit the characteristic 3:4:1 isotopic cluster at m/z 218, 220, and 222.

-

Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of the C-C bond between the pyridine ring and the carbonyl group results in the loss of the entire methoxycarbonyl group as a radical (mass of 59 Da). This produces the 2-bromo-5-chloropyridinyl cation at m/z 190 . This ion will also show the 3:4:1 isotopic pattern at m/z 190, 192, and 194.

The carbon-halogen bonds are susceptible to cleavage, a common fragmentation route for aromatic halides.[3][9]

-

Loss of a Bromine Radical (•Br): The C–Br bond is weaker than the C–Cl bond, making the loss of a bromine radical (mass of 79 or 81 Da) a very favorable process.[10] This fragmentation leads to the formation of a methyl 5-chloroisonicotinate cation at m/z 170 (from loss of ⁷⁹Br). This ion contains only one chlorine atom and will therefore exhibit a simpler isotopic pattern with peaks at m/z 170 and 172 in an approximate 3:1 ratio.

-

Loss of a Chlorine Radical (•Cl): While generally less favorable than bromine loss, the expulsion of a chlorine radical (mass of 35 or 37 Da) can also occur. This pathway yields a methyl 2-bromoisonicotinate cation at m/z 214 (from loss of ³⁵Cl). This fragment contains only the bromine atom and will display a characteristic 1:1 isotopic pattern at m/z 214 and 216.

Primary fragments can undergo further decomposition. A notable secondary fragmentation is the loss of carbon monoxide (CO, mass of 28 Da) from the acylium ion formed in Pathway A.

-

[M - OCH₃ - CO]⁺: The ion at m/z 218 can expel a neutral CO molecule to form the 2-bromo-5-chloropyridinyl cation at m/z 190 . This provides an alternative route to the same ion generated in Pathway A2, often enhancing the intensity of the peak at m/z 190.

Summary of Predicted Key Ions

The following table summarizes the primary ions expected in the EI mass spectrum of this compound.

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Ion Structure / Formula | Description of Neutral Loss | Expected Isotopic Pattern (Ratio) |

| 249 | [C₇H₅⁷⁹Br³⁵ClNO₂]⁺• | Molecular Ion (M⁺•) | m/z 249:251:253 (3:4:1) |

| 218 | [C₆H₂⁷⁹Br³⁵ClNO]⁺ | Loss of •OCH₃ | m/z 218:220:222 (3:4:1) |

| 214 | [C₇H₅⁷⁹BrNO₂]⁺ | Loss of •Cl | m/z 214:216 (1:1) |

| 190 | [C₅H₂⁷⁹Br³⁵ClN]⁺ | Loss of •COOCH₃ or (•OCH₃ + CO) | m/z 190:192:194 (3:4:1) |

| 170 | [C₇H₅³⁵ClNO₂]⁺ | Loss of •Br | m/z 170:172 (3:1) |

Visualizing the Fragmentation Pathways

The logical flow of fragmentation from the molecular ion can be visualized to aid in spectral interpretation.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 7. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Spectral Analysis of Methyl 2-bromo-5-chloroisonicotinate

Abstract

Methyl 2-bromo-5-chloroisonicotinate (CAS No: 886365-28-2) is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries[1]. Its molecular structure, featuring a substituted aromatic ring, an ester, and distinct halogen atoms, necessitates rigorous analytical characterization for quality control and reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the compound's identity by verifying the presence of its key functional groups. This guide offers an in-depth analysis of the theoretical FT-IR spectrum of this compound, explains the causal relationships between molecular structure and vibrational frequencies, and provides a validated protocol for acquiring a high-quality spectrum.

Introduction: The Analytical Significance of a Versatile Building Block

This compound, with the molecular formula C₇H₅BrClNO₂, is a strategically designed chemical intermediate[1][2][3]. The bromo, chloro, and methyl ester moieties on the pyridine core offer distinct points for synthetic modification, making it a valuable precursor in drug development and materials science[1].

Given its role, verifying the structural integrity of this compound is paramount. FT-IR spectroscopy is an indispensable tool for this purpose. By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a molecule[4]. For a compound like this compound, this technique allows for the unambiguous confirmation of the ester carbonyl group, the aromatic system, and the carbon-halogen bonds, ensuring the material's suitability for downstream applications.

Molecular Structure and Functional Group Deconstruction

To interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with characteristic vibrational modes.

Caption: Molecular structure and functional group breakdown.

Predicted FT-IR Absorption Profile: From Theory to Spectrum

The FT-IR spectrum of an organic molecule can be divided into two primary regions: the diagnostic group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹)[4]. The former contains absorptions characteristic of specific functional groups, while the latter comprises a complex pattern of vibrations unique to the molecule as a whole.

Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)

-

Aromatic C-H Stretching (νC-H): The sp² hybridized C-H bonds on the pyridine ring will produce weak to medium absorption bands at wavenumbers slightly higher than 3000 cm⁻¹. Expect these peaks to appear in the 3100-3000 cm⁻¹ range. Their presence is a clear indicator of an aromatic or vinylic system[5].

-

Aliphatic C-H Stretching (νC-H): The methyl (CH₃) group of the ester function contains sp³ hybridized C-H bonds. These will give rise to absorption bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region[4].

-

Carbonyl Ester Stretching (νC=O): This is often the most intense and readily identifiable peak in the spectrum. Because the ester group is directly attached to the aromatic pyridine ring, electronic conjugation delocalizes the pi-electrons of the C=O bond, slightly weakening it and lowering its vibrational frequency compared to a saturated aliphatic ester[6][7]. Therefore, a very strong, sharp absorption band is predicted in the range of 1730-1715 cm⁻¹ [8][9].

-

Aromatic Ring Stretching (νC=C and νC=N): The pyridine ring undergoes complex stretching vibrations involving both C=C and C=N bonds. These typically result in a series of medium to sharp bands in the 1600-1400 cm⁻¹ region[5][10][11]. One can expect characteristic peaks around 1600 cm⁻¹ and 1500-1430 cm⁻¹[7].

Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a wealth of structural information, though individual peak assignment can be complex.

-

Ester C-O Stretching (νC-O): Esters characteristically exhibit two strong C-O stretching bands. These are coupled vibrations and are part of a pattern sometimes called the "Rule of Three" for aromatic esters (along with the C=O stretch)[8][12]. Expect two prominent absorptions:

-

C-H Bending (δC-H): In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur here. The pattern of out-of-plane (o.o.p.) bends in the 900-675 cm⁻¹ region can be highly diagnostic of the substitution pattern on the aromatic ring[5].

-

Carbon-Halogen Stretching (νC-X): The vibrations of the C-Cl and C-Br bonds are found at lower frequencies due to the heavier mass of the halogen atoms.

Summary of Predicted FT-IR Data

The following table consolidates the expected vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | Methyl Ester | 2980 - 2850 | Weak to Medium |

| Ester C=O Stretch (Conjugated) | Aromatic Ester | 1730 - 1715 | Very Strong, Sharp |

| Aromatic Ring C=C & C=N Stretches | Pyridine Ring | 1600 - 1400 | Medium, Sharp |

| Asymmetric C-C-O Stretch | Aromatic Ester | 1310 - 1250 | Strong |

| Symmetric O-C-C Stretch | Aromatic Ester | 1130 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | Pyridine Ring | 900 - 675 | Medium to Strong |

| C-Cl Stretch | Chloro-substituent | 850 - 550 | Medium to Strong |

| C-Br Stretch | Bromo-substituent | 690 - 515 | Medium to Strong |

Self-Validating Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol describes the Potassium Bromide (KBr) pellet method, a standard technique for analyzing solid samples. The trustworthiness of the data relies on meticulous sample preparation to avoid spectral artifacts.

Step-by-Step Methodology

-

Materials & Equipment:

-

This compound (solid powder).

-

FT-IR grade Potassium Bromide (KBr), desiccated.

-

Agate mortar and pestle.

-

Hydraulic press with pellet-forming die.

-

FT-IR Spectrometer.

-

-

Preparation of KBr:

-

Rationale: KBr is transparent to IR radiation in the standard mid-IR range. However, it is hygroscopic; absorbed water will show broad O-H stretching bands (~3400 cm⁻¹) and can obscure sample features.

-

Action: Dry KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator until use.

-

-

Sample Preparation:

-

Rationale: To obtain a high-quality spectrum, the sample must be finely ground and homogeneously dispersed in the KBr matrix to minimize light scattering (the Christiansen effect) and produce sharp, well-defined peaks.

-

Action: Place ~1-2 mg of the sample and ~100-200 mg of dry KBr into the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance.

-

-

Pellet Formation:

-

Rationale: Pressing the powder into a translucent pellet creates a solid-state solution with a consistent path length for the IR beam.

-

Action: Transfer a portion of the powder into the pellet die. Apply pressure using the hydraulic press (typically 7-10 tons) for approximately 2 minutes. Carefully release the pressure and extract the thin, translucent KBr pellet.

-

-

Spectral Acquisition:

-

Rationale: A background scan accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample.

-

Action:

-

Place the empty sample holder in the spectrometer and run a background spectrum.

-

Mount the KBr pellet in the sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.

-

-

Caption: FT-IR analysis workflow using the KBr pellet method.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information. The presence of a very strong absorption band between 1730-1715 cm⁻¹, coupled with strong C-O stretching bands in the 1310-1100 cm⁻¹ range, unequivocally confirms the aromatic ester functionality. Additional characteristic peaks for aromatic C-H stretches (>3000 cm⁻¹) and ring vibrations (1600-1400 cm⁻¹) validate the substituted pyridine core. While absorptions for the C-Cl and C-Br bonds in the low-frequency fingerprint region may be complex, their expected presence completes the spectral profile. By following the validated experimental protocol, researchers can obtain a high-fidelity spectrum that serves as a reliable analytical fingerprint for this important chemical intermediate.

References

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Esters. [Link]

-

Fengle Chemical. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. [Link]

-

Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Transactions of the Faraday Society. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. [Link]

-

Amerigo Scientific. (n.d.). Methyl 5-Bromo-2-chloroisonicotinate. [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

Lead Sciences. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. [Link]

-

PubChemLite. (n.d.). This compound (C7H5BrClNO2). [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Organic Chemistry at CU Boulder. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. PubChem Compound Database. [Link]

-

CEC. (2015). Factors affecting vibrational Frequencies and IR Spectrum of Hydrocarbons. [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-bromo-2-chloroisonicotinate - Lead Sciences [lead-sciences.com]

- 3. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

Quantum chemical calculations for Methyl 2-bromo-5-chloroisonicotinate

An In-Depth Technical Guide to Quantum Chemical Calculations for Methyl 2-bromo-5-chloroisonicotinate

This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. It is designed for researchers, computational chemists, and drug development professionals who seek to leverage theoretical chemistry to understand and predict the molecule's structural, electronic, and reactive properties. As a key building block in the synthesis of pharmaceuticals and agrochemicals, a deep atomic-level understanding of this molecule is paramount for rational design and synthetic strategy.

Introduction: The 'Why' Behind the Calculation

This compound (CAS No: 886365-28-2) is a substituted pyridine derivative.[1][2] The pyridine ring, an electron-deficient heterocycle, is a common motif in bioactive molecules. The strategic placement of two distinct halogen atoms (bromine and chlorine) and a methyl ester group provides multiple reactive sites, making it a versatile intermediate for constructing complex molecular architectures via reactions like nucleophilic aromatic substitutions and metal-catalyzed cross-couplings.

The inherent reactivity, however, is nuanced. Which halogen is more susceptible to displacement? Where are the most electrophilic and nucleophilic centers? How does the interplay of substituents affect the electronic landscape of the pyridine ring? Answering these questions through purely experimental means can be resource-intensive. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, predictive lens to probe these properties in silico, guiding synthetic efforts and accelerating the discovery process.[3][4]

This document eschews a rigid template, instead adopting a structure that mirrors the logical flow of a computational investigation—from establishing the theoretical groundwork to interpreting the nuanced results and their practical implications.

Part 1: Foundational Theory & Computational Strategy

The cornerstone of a reliable computational study is the selection of an appropriate theoretical model. For organic molecules of this nature, Density Functional Theory (DFT) provides the optimal balance of computational efficiency and accuracy.[4][5][6]

Pillar of Trust: Selecting the Level of Theory

The choice of the functional and basis set is the most critical decision in a DFT calculation, directly influencing the quality of the results.

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of systems, including halogenated heterocycles.[6][7][8]

-

Basis Set - 6-311++G(d,p): This Pople-style basis set offers a high degree of flexibility and accuracy.

-

6-311G: A triple-zeta basis set that uses three functions to describe each valence atomic orbital, allowing for a more accurate representation of electron distribution.

-

++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing lone pairs, anions, and non-covalent interactions—all relevant to the reactivity of our molecule.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape, accounting for the distortion of electron clouds in a molecular environment, which is essential for modeling chemical bonds accurately.[6]

-

-

Solvation Model - IEFPCM (Integral Equation Formalism Polarizable Continuum Model): Chemical reactions are typically performed in a solvent. A continuum solvation model like IEFPCM simulates the bulk solvent effect (e.g., in DMSO or water) by placing the molecule in a cavity within a polarizable dielectric continuum, providing more realistic energy calculations.[5]

Workflow Overview

The computational journey follows a systematic path from initial structure to detailed property analysis.

Caption: High-level workflow for quantum chemical analysis.

Part 2: A Validating Protocol for In-Silico Experimentation

This section details the step-by-step methodology for conducting the calculations. Each step builds upon the last, forming a self-validating system where the results of one calculation confirm the validity of the next.

Caption: Detailed step-by-step computational protocol.

Experimental Protocol:

-

Structure Generation: Construct the 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.

-

Geometry Optimization: Perform a full geometry optimization using the chosen level of theory (B3LYP/6-311++G(d,p)) and solvation model. This process iteratively adjusts atomic coordinates to locate the lowest energy conformation on the potential energy surface.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. This is a critical validation step.

-

Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring re-optimization.[3]

-

Application: The calculated frequencies, when scaled appropriately, can be used to simulate the molecule's Infrared (IR) and Raman spectra for direct comparison with experimental data.[9][10]

-

-

Electronic Property Calculation: Using the validated, optimized geometry, perform a single-point energy calculation to derive the final electronic properties. This includes:

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5]

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize charge distribution.[3]

-

Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and hyperconjugative interactions.[11]

-

Part 3: Interpreting the Data—From Numbers to Chemical Insight

The output of these calculations is a rich dataset. The true expertise lies in translating this quantitative data into actionable chemical intelligence.

Molecular Geometry

The optimization will yield the most stable 3D structure. Key parameters should be tabulated for clarity.

| Parameter | Description | Predicted Value (Å/°) | Causality & Insight |

| C-Br Bond Length | Length of the Carbon-Bromine bond | ~1.88 - 1.92 Å | Longer and weaker than the C-Cl bond, suggesting it is the more labile leaving group in cross-coupling reactions.[12] |

| C-Cl Bond Length | Length of the Carbon-Chlorine bond | ~1.73 - 1.77 Å | Shorter and stronger than C-Br, indicating higher activation energy is needed for its cleavage.[12] |

| C=O Bond Length | Carbonyl bond of the ester | ~1.20 - 1.23 Å | Typical double bond character. |

| Ring C-N Bond Lengths | Bonds adjacent to the Nitrogen atom | ~1.33 - 1.35 Å | Shorter than C-C bonds in the ring due to sp² hybridization and nitrogen's electronegativity. |

| C-C-N Bond Angle | Angle within the pyridine ring | ~123 - 125° | Reflects the influence of the electronegative nitrogen atom on the ring geometry. |

Electronic Properties & Reactivity Prediction

This is where the calculations provide the most profound insights for synthetic chemists.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's reactive sites.

-

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They will be localized on the pyridine nitrogen and the carbonyl oxygen, which are the primary sites for protonation or coordination to Lewis acids.

-

Positive Potential (Blue/Green): These electron-poor regions are targets for nucleophiles. The most positive regions will likely be the hydrogen atoms and, crucially, the carbon atoms bonded to the halogens (C2 and C5), confirming their status as electrophilic centers.[3]

-

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of these orbitals govern reactivity.

-

LUMO (Lowest Unoccupied MO): This orbital represents the region where the molecule can accept electrons. For this molecule, the LUMO is expected to have significant contributions from the π* orbitals of the pyridine ring, particularly localized on the carbon atoms attached to the halogens. A low LUMO energy indicates a good electrophile.

-

HOMO (Highest Occupied MO): This orbital represents the region of the most available valence electrons. The HOMO is likely to be a π-orbital distributed across the pyridine ring, with significant density on the nitrogen atom and potentially the bromine atom, which has accessible lone pairs.

-

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[5]

-

| Electronic Parameter | Predicted Value (eV) | Implication for Reactivity & Drug Design |

| HOMO Energy | ~ -7.0 to -7.5 eV | Moderate electron-donating ability, primarily for metal coordination. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Low-lying LUMO indicates a strong propensity to accept electrons, making the ring highly susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 eV | A significant gap indicates good kinetic stability, but the electron-deficient nature (low LUMO) still drives its reactivity. |

Logical Relationship Diagram

Caption: Relationship between calculated data and predicted reactivity.

Conclusion: A Synergy of Theory and Practice

Quantum chemical calculations on this compound provide a detailed, atomistic portrait of its structure and electronic nature. The DFT-based approach, when executed with a robust level of theory like B3LYP/6-311++G(d,p), delivers reliable, predictive data.

The key takeaways from this in-silico investigation are:

-

Confirmation of Electrophilicity: The pyridine ring is highly electron-deficient, with the carbon atoms C2 and C5 being the primary sites for nucleophilic attack, as visualized by MEP and LUMO analysis.

-

Differential Halogen Reactivity: Analysis of bond lengths and the electronic environment confirms that the C-Br bond is weaker and more reactive than the C-Cl bond, providing a clear rationale for selective functionalization in synthetic applications.[12]

-

Guidance for Drug Design: Understanding the molecule's electrostatic potential and frontier orbitals allows for the rational design of derivatives that can engage in specific intermolecular interactions (e.g., hydrogen bonding, halogen bonding) with biological targets.

By integrating these computational insights, researchers can formulate more effective synthetic strategies, reduce trial-and-error experimentation, and ultimately accelerate the development of novel pharmaceuticals and agrochemicals.

References

-

Amerigo Scientific. Methyl 5-Bromo-2-chloroisonicotinate. Amerigo Scientific. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Lead Sciences. Methyl 5-bromo-2-chloroisonicotinate. Lead Sciences. [Link]

-

Future Origin. (2025). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Future Origin. [Link]

-

Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]

-

ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]

-

ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. [Link]

-

ResearchGate. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]

-

MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]

-

Royal Society of Chemistry. How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. RSC Publishing. [Link]

-

PubChem. Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. [Link]

-

Future Origin. Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. Future Origin. [Link]

-

Royal Society of Chemistry. (1969). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic. [Link]

-

MySkinRecipes. Methyl 5-bromo-2-chloroisonicotinate. MySkinRecipes. [Link]

-

Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568. [Link]

-

Rahmani, R., et al. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)... South African Journal of Chemistry. [Link]

-

Freeman, F., & Phornvoranit, S. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Computation, 2(4), 215-227. [Link]

-

Reddit. (2025). Lead-Free Organic–Inorganic Halobismuthate for Large Piezoelectric Effect. Reddit. [Link]

-

Royal Society of Chemistry. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. RSC Publishing. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113644. [Link]

-

Unver, Y., et al. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1279-1291. [Link]

-

PubChem. 2-Bromo-5-chloro-5-methylheptane. National Center for Biotechnology Information. [Link]

Sources

- 1. Methyl 5-bromo-2-chloroisonicotinate - Lead Sciences [lead-sciences.com]

- 2. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. researchgate.net [researchgate.net]

- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 10. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Solubility and stability of Methyl 2-bromo-5-chloroisonicotinate

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-bromo-5-chloroisonicotinate

Abstract

This compound (IUPAC Name: Methyl 2-bromo-5-chloropyridine-4-carboxylate) is a halogenated pyridine derivative of significant interest as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and storage. This guide provides a comprehensive framework for characterizing these critical attributes. Due to the limited availability of public data on this specific molecule, this document emphasizes the strategic and methodological approach to determining its solubility and stability profiles. It is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols based on established regulatory and scientific principles.

Introduction and Physicochemical Characterization

This compound is a substituted pyridine with the molecular formula C₇H₅BrClNO₂. The presence of two distinct halogen atoms (bromo and chloro), a methyl ester, and a pyridine ring nitrogen imparts a unique combination of reactivity and physical properties.

Predicted Physicochemical Profile:

-

Physical State: Expected to be a crystalline solid at room temperature, typical for substituted aromatic compounds of this molecular weight.

-

Polarity & Solubility: The molecule possesses both polar (ester, pyridine nitrogen) and non-polar (aromatic ring, halogens) features. It is predicted to have low solubility in aqueous media and higher solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and acetonitrile. The pyridine nitrogen (pKa ~2-3 for halo-substituted pyridines) allows for pH-dependent solubility in acidic aqueous solutions.

-

Reactivity: The ester group is susceptible to hydrolysis under both acidic and basic conditions. The carbon-halogen bonds may be subject to nucleophilic substitution or reductive dehalogenation under certain conditions. The pyridine ring itself is generally stable but can be susceptible to oxidative or photolytic degradation.

Comprehensive Solubility Assessment

Determining the solubility of this compound is a foundational step for any application. A thermodynamic shake-flask method is the gold standard for this purpose. The following workflow outlines a robust procedure for a comprehensive solubility screen.

Diagram: Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility assessment.

Experimental Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount (e.g., 10-20 mg) of solid this compound to separate 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials. A recommended solvent list is provided in the table below.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient duration (typically 24 to 72 hours) to ensure saturation is reached.

-

Sampling & Preparation:

-

After equilibration, allow the vials to sit undisturbed for at least 1 hour for solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Precisely dilute the clear filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method (as described in Section 3.3). Calculate the concentration in the original filtrate based on the dilution factor.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear comparison.

| Solvent System | Solvent Type | Predicted Solubility | Measured Solubility (mg/mL at 25°C) |

| pH 2.0 Buffer | Acidic Aqueous | Low-Moderate | Record experimental value |

| pH 7.4 Buffer | Neutral Aqueous | Very Low | Record experimental value |

| pH 10.0 Buffer | Basic Aqueous | Very Low | Record experimental value |

| Methanol | Polar Protic | High | Record experimental value |

| Acetonitrile | Polar Aprotic | High | Record experimental value |

| Ethyl Acetate | Moderately Polar | High | Record experimental value |

| Dichloromethane | Non-polar | High | Record experimental value |

| Heptane | Non-polar | Very Low | Record experimental value |

Stability Profile and Forced Degradation Studies

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule.[1] It provides critical information on potential degradation pathways and is a prerequisite for developing a stability-indicating analytical method, as mandated by regulatory bodies.[2] The goal is to induce a target degradation of 5-20% to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[3]

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols: Forced Degradation

For each condition, a control sample (stored at ambient temperature, protected from light) should be analyzed alongside the stressed sample.

-

Acidic Hydrolysis:

-

Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M HCl.

-

Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 24 hours).

-